2,5-Dioxopyrrolidin-1-yl palmitate

Vue d'ensemble

Description

2,5-Dioxopyrrolidin-1-yl palmitate (2,5-DPP) is a synthetic derivative of the naturally occurring compound, pyrrolidine, which is found in a variety of plants, fungi, and bacteria. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 50°C. 2,5-DPP has a wide range of applications, including industrial synthesis, drug delivery, and medical research.

Applications De Recherche Scientifique

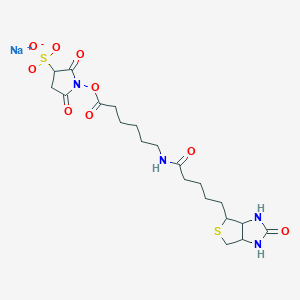

Protein Coupling for Targeted Delivery Vehicles

N-Succinimidyl palmitate has been used to couple a protein for the fabrication of targeted delivery vehicles . This process involves the covalent attachment of palmitic acid to proteins, which can then be used to create targeted delivery systems for drugs or other therapeutic agents.

Synthesis of Hexadecanoyl Derivatives

This compound is useful in the synthesis of hexadecanoyl derivatives of amino- and thio-compounds such as amino acids, aminoacyl-tRNA, coenzyme A, thioglycolic acid, etc . These derivatives can have various applications in biochemical research and drug development.

Study of Insulin Resistance and Lipid Metabolism

In a study on insulin resistance and lipid metabolism, palmitate was used to induce endoplasmic reticulum (ER) stress in liver cells . The study found that palmitate reduces insulin-mediated ERK phosphorylation in liver cells, and this effect is independent of fatty-acid-induced ER stress .

Investigation of Lipotoxicity

Elevated levels of plasma saturated free fatty acids (FFAs) like palmitate can cause insulin resistance in the liver and muscles . These FFAs also accumulate in non-adipose tissues and cause deleterious effects such as lipotoxicity . Studies using palmitate can help understand these effects and develop potential treatments.

Study of ER Stress-Induced Insulin Resistance

Conflicting data exist regarding the role of ERK signaling in ER stress-induced insulin resistance . Studies using palmitate can help clarify these roles and contribute to our understanding of insulin resistance.

Study of Fatty Acid Induced ER Stress

Palmitate has been used to study the effects of fatty acid induced ER stress . In one study, it was found that treatment with palmitate increased the expression of ER stress genes, including the splicing of X box binding protein 1 (XBP1) mRNA .

Mécanisme D'action

Target of Action

N-Succinimidyl palmitate primarily targets fatty acid translocase (FAT/CD36), a protein involved in the uptake of long-chain fatty acids (LCFAs) into cells . FAT/CD36 plays a crucial role in cellular fatty acid metabolism, influencing energy production, signaling pathways, and membrane composition.

Mode of Action

N-Succinimidyl palmitate interacts with FAT/CD36 by binding to it and inhibiting its function. This binding prevents the translocation of LCFAs across the cell membrane, thereby reducing their intracellular levels .

Biochemical Pathways

The inhibition of FAT/CD36 by N-Succinimidyl palmitate affects several biochemical pathways:

- Energy Production: Lower intracellular LCFAs can impact ATP production, especially in tissues reliant on fatty acids for energy, such as cardiac and skeletal muscles .

- Signaling Pathways: LCFAs are precursors for signaling molecules; thus, their reduced availability can alter signaling cascades involved in inflammation and metabolism .

Pharmacokinetics

The pharmacokinetics of N-Succinimidyl palmitate involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of N-Succinimidyl palmitate include:

- Modified Signaling: Changes in the availability of fatty acid-derived signaling molecules can impact various cellular processes .

Action Environment

Environmental factors influencing the action of N-Succinimidyl palmitate include:

- Tissue Specificity: The compound’s action may vary across different tissues based on their fatty acid uptake capacity and metabolic activity .

N-Succinimidyl palmitate is a potent tool for studying fatty acid metabolism and has potential therapeutic applications in conditions where modulation of fatty acid uptake is beneficial.

: Sulfo-N-succinimidyl esters of long chain fatty acids : Palmitoylation: policing protein stability and traffic : 棕榈酸N-羟基琥珀酰亚胺酯_化工百科

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)25-21-18(22)16-17-19(21)23/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNHQVHEZCBZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404977 | |

| Record name | N-Succinimidyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl palmitate | |

CAS RN |

14464-31-4 | |

| Record name | Palmitic acid N-hydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

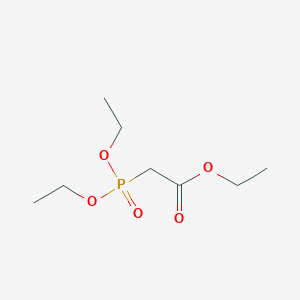

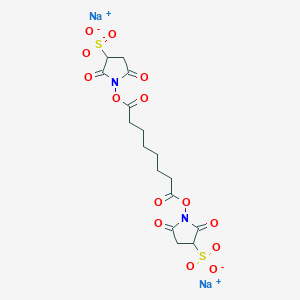

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

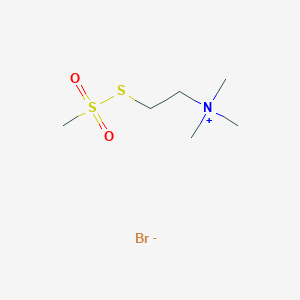

Q1: What is the primary application of Palmitic Acid N-Hydroxysuccinimide Ester in the context of the provided research?

A1: Palmitic Acid N-Hydroxysuccinimide Ester is primarily used to modify polymers, enhancing their amphiphilic properties for the formation of nanoparticles and polymeric vesicles intended for drug delivery. [, , ] These modified polymers can encapsulate both hydrophilic and hydrophobic molecules, broadening their potential applications in drug delivery. []

Q2: How does the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution affect the formation of drug delivery systems?

A2: The research demonstrates that a lower level of palmitoyl substitution, achieved by controlling the reaction conditions with Palmitic Acid N-Hydroxysuccinimide Ester, favors the formation of polymeric vesicles. [] A higher degree of substitution might hinder vesicle formation due to increased hydrophobicity. This highlights the importance of carefully controlling the reaction parameters to achieve the desired self-assembly properties for drug delivery.

Q3: Can the size of the resulting drug delivery systems be controlled?

A3: Yes, the size of polymeric vesicles can be controlled by manipulating the molecular weight of the initial polymer and the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution. [, ] For instance, lower molecular weight polymers and those with lower palmitoyl substitution levels tend to form smaller vesicles. [] This size control is crucial for targeted drug delivery, as vesicle size influences biodistribution and cellular uptake.

Q4: What types of polymers have been successfully modified with Palmitic Acid N-Hydroxysuccinimide Ester for drug delivery applications in the provided research?

A4: The research highlights the successful modification of Poly-L-lysine [, ] and Glycol Chitosan [] with Palmitic Acid N-Hydroxysuccinimide Ester to create amphiphilic polymers capable of forming nanoparticles and vesicles for drug delivery. These modified polymers showcase the versatility of Palmitic Acid N-Hydroxysuccinimide Ester in tailoring the properties of different polymers for drug delivery applications.

Q5: Beyond vesicle size, how does modifying polymers with Palmitic Acid N-Hydroxysuccinimide Ester affect drug encapsulation?

A5: The research indicates that the encapsulation efficiency of hydrophilic macromolecules within the formed vesicles increases with vesicle size. [] Larger vesicles, often achieved with higher molecular weight polymers and controlled Palmitic Acid N-Hydroxysuccinimide Ester modification, provide a greater internal volume for encapsulating therapeutic agents.

Q6: Are there any in vivo studies demonstrating the efficacy of drug delivery systems utilizing polymers modified with Palmitic Acid N-Hydroxysuccinimide Ester?

A6: Yes, the research on Paclitaxel-loaded N-palmitoyl chitosan hydrogels [] provides in vivo data. It shows prolonged drug retention in the peritoneal cavity and improved survival in a murine model of ovarian cancer. This study suggests that modifying chitosan with Palmitic Acid N-Hydroxysuccinimide Ester contributes to a sustained-release formulation with potential benefits in cancer treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

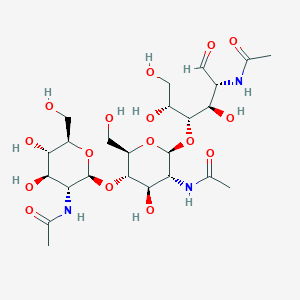

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)